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Compound of Interest

Compound Name: ML120 analog 1

Cat. No.: B12365065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule inhibitor

ML120, also known as ML133 and VU0155069, against its primary target, the inward rectifier

potassium (Kir) channel Kir2.1, and other related ion channels. The data presented is compiled

from multiple electrophysiological and high-throughput screening studies to offer an objective

overview of its selectivity profile.

Executive Summary
ML120 (ML133) has emerged as a potent inhibitor of the Kir2.1 channel, which plays a crucial

role in regulating the resting membrane potential in various excitable cells, including cardiac

myocytes and neurons.[1][2][3] While demonstrating significant potency for Kir2.1, its selectivity

is a critical consideration for its application as a specific pharmacological tool. This guide

outlines the quantitative measures of its activity against a panel of related Kir channels and

other key cardiac ion channels, providing researchers with the necessary data to design and

interpret experiments effectively.

Data Presentation: Inhibitory Activity of ML120
(ML133)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

ML120 (ML133) against various ion channels. The data highlights the compound's preference
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for the Kir2.x family of channels.

Ion Channel IC50 (µM) pH Comments Reference

Kir2.1 0.29 8.5

Potent inhibition,

exhibits pH

dependency.

[1][4]

1.8 7.4 [4]

10.0 6.5 [4]

Kir2.2 Similar to Kir2.1 -

Little selectivity

within the Kir2.x

family.

[5]

Kir2.3 Similar to Kir2.1 -

Little selectivity

within the Kir2.x

family.

[5]

Kir1.1 (ROMK) >30 -
Good selectivity

against Kir1.1.
[1]

>300 7.4 [4]

Kir4.1 76 - Weak activity. [4][5]

Kir7.1 33 - Weak activity. [4][5]

hERG (KCNH2) >30 -

Counter-

screened and

found to have no

significant

activity.

[1]

KCNQ9 - -

Counter-

screened and

found to have no

significant

activity.

[4]
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Signaling Pathway and Point of Intervention
The following diagram illustrates a simplified signaling pathway involving the Kir2.1 channel

and highlights the inhibitory action of ML120. Kir2.1 channels are fundamental in maintaining

the negative resting membrane potential of cells. Their inhibition by ML120 leads to membrane

depolarization, which can have significant downstream effects on cellular excitability and

function.
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Caption: ML120 inhibits the Kir2.1 channel, blocking K+ influx and causing membrane

depolarization.

Experimental Protocols
The specificity of ML120 (ML133) was primarily determined using two key experimental

methodologies: thallium flux assays for high-throughput screening and whole-cell patch-clamp

electrophysiology for detailed characterization.

Thallium Flux Assay
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This assay was employed for the initial high-throughput screening to identify inhibitors of the

Kir2.1 channel.[1]

Cell Line: A HEK293 cell line stably expressing the human Kir2.1 channel was used.[1]

Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+),

through the Kir2.1 channels using a Tl+-sensitive fluorescent dye (e.g., FluxOR). Inhibition of

the channel results in a decreased fluorescent signal.

Protocol Outline:

HEK293-Kir2.1 cells were plated in 384-well plates.

Cells were loaded with a Tl+-sensitive fluorescent dye.

Test compounds, including ML120, were added to the wells.

A stimulus solution containing Tl+ was added to initiate ion influx.

The change in fluorescence was measured over time using a plate reader.

Counterscreens were performed against the parental HEK293 cell line to eliminate

compounds with non-specific effects.[1]

Whole-Cell Patch-Clamp Electrophysiology
This technique was used to confirm and quantify the inhibitory activity and selectivity of ML120

on various ion channels.[1]

Cell Lines: HEK293 cells stably or transiently expressing the ion channel of interest (e.g.,

Kir2.1, Kir1.1, hERG) were used.[1]

Principle: This method allows for the direct measurement of ionic currents flowing through

the channels in the cell membrane of a single cell.

Protocol Outline:

Whole-cell currents were recorded using an Axopatch 200B amplifier.
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Glass micropipettes with a resistance of 3-4 MΩ were used to form a high-resistance seal

with the cell membrane.

The bath solution typically contained 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, and 10 mM

HEPES, with the pH adjusted as required for the experiment (e.g., 6.5, 7.4, 8.5).[1]

A voltage protocol was applied to the cell to elicit channel currents. For Kir2.1, this often

involved a step to -100 mV followed by a voltage ramp from -100 mV to +100 mV.[4]

The baseline current was recorded before the application of ML120.

ML120 was then perfused into the bath solution at various concentrations to determine the

dose-dependent inhibition and calculate the IC50 value.

Logical Workflow for Specificity Determination
The following diagram illustrates the workflow used to establish the specificity profile of ML120.
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Caption: Workflow for determining the specificity of ML120 from HTS to detailed profiling.

Conclusion
ML120 (ML133) is a potent inhibitor of Kir2.1 channels with an IC50 in the sub-micromolar to

low micromolar range.[4] It exhibits good selectivity against the closely related Kir1.1 channel

and has weak activity against Kir4.1 and Kir7.1.[4][5] However, it lacks selectivity among the

members of the Kir2.x subfamily.[5] The compound also shows a clean profile against other

critical cardiac ion channels like hERG.[1] Researchers should consider the pH-dependent
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nature of its potency and its lack of selectivity within the Kir2.x family when designing and

interpreting studies utilizing this valuable pharmacological tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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